molecular formula C16H15N5O2S B2711075 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877637-88-2

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2711075
CAS No.: 877637-88-2
M. Wt: 341.39
InChI Key: DSCVORDEBBVKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS: 877638-65-8) is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidin-7(8H)-one core linked via a thioethyl bridge to a 3,4-dihydroquinoline moiety. Its molecular formula is C₁₇H₁₇N₅O₂S, with a molecular weight of 355.4142 g/mol . The structure combines two pharmacologically significant motifs:

  • The triazolo[4,3-a]pyrimidinone scaffold, known for its bioactivity in antimicrobial, anticancer, and anti-inflammatory agents.
  • The 3,4-dihydroquinoline group, which enhances lipophilicity and binding affinity to biological targets such as kinases and neurotransmitter receptors.

Its commercial availability (Catalog Number: BG72560) highlights its relevance in medicinal chemistry research .

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-13-7-9-21-15(17-13)18-19-16(21)24-10-14(23)20-8-3-5-11-4-1-2-6-12(11)20/h1-2,4,6-7,9H,3,5,8,10H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCVORDEBBVKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Core Heterocycle Variations

  • Compound 5 (): 2-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one Key Difference: Fuses a triazolo[1,5-a]pyrimidine with a thienopyridine ring instead of a pyrimidinone.
  • Thiazolo/Oxazolo[3,2-a]pyrimidinones (): Key Difference: Fluorinated substituents and [3,2-a] ring fusion pattern alter electronic properties and metabolic stability. These compounds often exhibit higher polarity due to fluorine atoms .
  • Quinazolinone-Triazole Hybrid (): Key Difference: Replaces the triazolo[4,3-a]pyrimidinone with a quinazolinone core linked to a 1,2,3-triazole. This hybrid structure may improve anticancer activity but introduces synthetic complexity .

Substituent and Linker Variations

  • 3-(5-Methylfuran-2-yl) Analogue (): Features a glycosidic tetrahydro-2H-pyran-2-yl group, enhancing hydrophilicity and carbohydrate-like interactions. The methylfuran substituent contrasts with the target compound’s thioethyl-dihydroquinoline linker .

Key Insights :

  • The target compound’s synthesis likely avoids expensive catalysts (e.g., Cu@Py-Oxa@SPION in ) but may suffer from lower regioselectivity compared to fluorinated analogues .
  • Copper-free methods () are less efficient but reduce metal contamination, critical for pharmaceutical applications.

Key Insights :

  • The thioethyl linker in the target compound balances lipophilicity and solubility, unlike the phenyl-substituted Compound 5 .
  • Triazole-containing hybrids () exhibit broader bioactivity due to hydrogen-bonding capacity .

Biological Activity

The compound 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2S2C_{20}H_{18}N_4O_2S_2, with a molecular weight of approximately 410.51 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and a dihydroquinoline derivative, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20H18N4O2S2
Molecular Weight410.51 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
LogP3.9

Inhibition of Kinases

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of various kinases, notably the p38 MAP kinase pathway. Compounds with similar structures have been shown to induce cytotoxic effects by inhibiting this kinase, leading to apoptosis in cancer cell lines .

Antimicrobial Activity

Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound's thioether functionality may enhance its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .

Anticancer Properties

Several studies have reported on the anticancer properties of compounds bearing similar structural motifs. For instance:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines including melanoma (IGR39) and breast cancer (MDA-MB-231). Results indicated that it exhibits selective cytotoxicity towards these cancer cells .
  • Mechanistic Studies : The inhibition of cell proliferation was linked to the downregulation of key survival pathways mediated by p38 MAP kinase .

Antimicrobial Effects

Research has highlighted the potential of this compound as an antimicrobial agent. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines using MTT assays. The results showed that compounds with similar structures had IC50 values in the low micromolar range against melanoma cells, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Activity Evaluation : In another study focusing on fused thiadiazole derivatives, significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the triazole structure can enhance antimicrobial efficacy .

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, compounds structurally similar to 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have shown significant antiproliferative activity against various cancer cell lines. In particular, derivatives evaluated against MDA-MB-231 and MCF-7 breast cancer cell lines demonstrated IC50 values as low as 17.83 μM and 19.73 μM respectively, indicating strong potential for further development as therapeutic agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Some studies suggest that triazolopyrimidine derivatives can interfere with DNA replication and repair processes, leading to increased rates of cell death in malignant cells .

Antimicrobial Activity

Triazolopyrimidine derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit antibacterial activities against a range of pathogens. For example, certain derivatives have been reported to possess significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications to the substituents on the pyrimidine ring or variations in the quinoline moiety can significantly influence both potency and selectivity towards cancer cells or bacteria .

Case Studies

Case Study 1: Antitumor Activity
In a study evaluating a series of triazolopyrimidine derivatives, compound 17l exhibited remarkable antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 ± 0.08 µM . This underscores the potential for these compounds in targeted cancer therapies.

Case Study 2: Antibacterial Efficacy
Another investigation into triazolopyrimidine derivatives revealed that certain compounds demonstrated effective antibacterial action against Staphylococcus aureus and Escherichia coli, suggesting their applicability in treating bacterial infections .

Q & A

Advanced Research Question

  • Co-Solvent Systems : Test DMSO:water mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the dihydroquinoline or triazole moieties while monitoring activity retention .
  • Salt Formation : Explore hydrochloride or sodium salts to improve dissolution kinetics .

How can stability studies under varying pH and temperature conditions be designed?

Advanced Research Question

  • Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–10) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) using Arrhenius plots to predict shelf-life .

What in silico approaches are effective for predicting target proteins or biological pathways?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or protease targets (e.g., DPP-4, EGFR) based on structural analogs .
  • Pharmacophore Modeling : Align key functional groups (e.g., triazole, carbonyl) with known inhibitor pharmacophores to hypothesize mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.